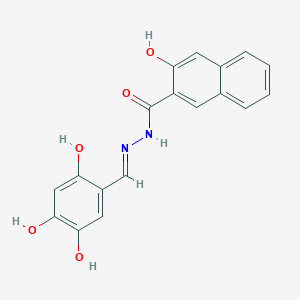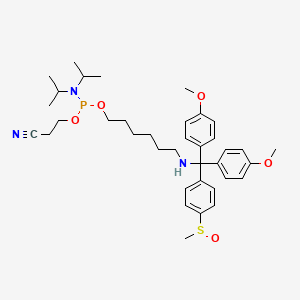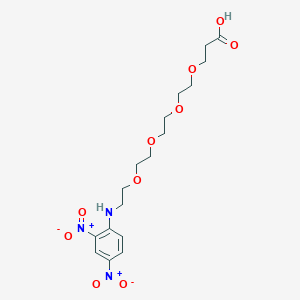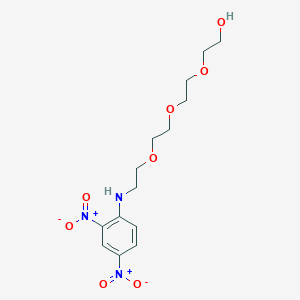
Hydroxy-Dynasore
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dyngo-4a, also known as Hydroxy-Dynasore, is a structural analog of Dynasore. It serves as an improved, low cytotoxicity, and non-specific binding dynamin inhibitor. Dynamin is a large GTPase that plays a crucial role in vesicle scission from membrane-bound clathrin-coated pits during endocytosis . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Mechanism of Action
Mode of Action
Dyngo-4a interacts with its targets by inhibiting the GTPase activity of dynamin, thereby preventing the process of clathrin-mediated endocytosis . This interaction results in the prevention of botulin neurotoxin A (BoNTs) uptake and internalization, and the prevention of SNAP25 cleavage .
Biochemical Pathways
The primary biochemical pathway affected by Dyngo-4a is the clathrin-mediated endocytosis pathway . By inhibiting dynamin, Dyngo-4a disrupts the formation of clathrin-coated vesicles, which are essential for the internalization of various molecules, including receptors and nutrients . This disruption can have downstream effects on cellular signaling and nutrient uptake.
Pharmacokinetics
It is known that dyngo-4a is soluble in dmso to 100 mm , suggesting that it may have good bioavailability
Result of Action
The inhibition of dynamin by Dyngo-4a has several molecular and cellular effects. It prevents the uptake and internalization of botulin neurotoxin A (BoNTs), prevents SNAP25 cleavage, inhibits BoNTs induced paralysis, and delays botulism onset . In addition, Dyngo-4a has been shown to induce differentiation in Neuro-2a cells .
Action Environment
The action, efficacy, and stability of Dyngo-4a can be influenced by various environmental factors. For instance, in a study on the ocular surface, it was found that Dyngo-4a was remarkably protective of cells and their surface glycocalyx, preventing damage due to oxidative stress . This suggests that the oxidative environment can influence the action of Dyngo-4a.
Biochemical Analysis
Biochemical Properties
Dyngo-4a is a structural analog of Dynasore and exhibits improved potency and lower cytotoxicity. It inhibits dynamin I and dynamin II with IC50 values of 0.38 μM and 2.3 μM, respectively . Dyngo-4a interacts with dynamin by binding to its GTPase domain, thereby preventing the hydrolysis of GTP and inhibiting the scission of clathrin-coated vesicles from the plasma membrane . Additionally, Dyngo-4a inhibits clathrin-mediated endocytosis with an IC50 of 5.7 μM . This compound also prevents the uptake and internalization of botulin neurotoxin A and inhibits the cleavage of SNAP25 .
Cellular Effects
Dyngo-4a has significant effects on various cell types and cellular processes. It inhibits clathrin-mediated endocytosis, which is essential for the internalization of transferrin and other molecules . In endothelial cells, Dyngo-4a affects the internalization and signaling of VEGFR2, a receptor involved in angiogenesis . Dyngo-4a also induces differentiation in neuroblastoma cells and inhibits their proliferation in a dose-dependent manner . Furthermore, Dyngo-4a influences cell signaling pathways, such as the AKT and ERK1/2 pathways, which are crucial for cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of Dyngo-4a involves its interaction with the GTPase domain of dynamin, inhibiting its activity and preventing the scission of clathrin-coated vesicles . This inhibition disrupts clathrin-mediated endocytosis, affecting the internalization of various receptors and molecules . Dyngo-4a also prevents the uptake and internalization of botulin neurotoxin A, thereby inhibiting its toxic effects . Additionally, Dyngo-4a influences cell signaling pathways by modulating the phosphorylation of key proteins such as AKT and ERK1/2 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dyngo-4a can vary over time. The compound is stable when stored at -20°C and can be used for up to one month when prepared as stock solutions . Dyngo-4a has been shown to inhibit dynamin-dependent processes such as endocytosis and membrane ruffling in both short-term and long-term studies . Its effects on cellular function may diminish over time due to potential degradation or changes in cellular responses .
Dosage Effects in Animal Models
The effects of Dyngo-4a vary with different dosages in animal models. In mice, intraperitoneal injection of Dyngo-4a at a dosage of 30 mg/kg has been shown to protect against botulin neurotoxin A-induced paralysis . Higher doses of Dyngo-4a may lead to toxic or adverse effects, such as inhibition of fluid-phase endocytosis and peripheral membrane ruffling . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
Dyngo-4a is involved in metabolic pathways related to dynamin-dependent endocytosis. It inhibits the GTPase activity of dynamin, preventing the hydrolysis of GTP and the subsequent scission of clathrin-coated vesicles . This inhibition affects the internalization of various molecules and receptors, thereby influencing cellular metabolism and signaling pathways . Dyngo-4a also interacts with enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels .
Transport and Distribution
Dyngo-4a is transported and distributed within cells and tissues through its interaction with dynamin and other binding proteins . It inhibits dynamin-dependent endocytosis, affecting the internalization and distribution of various molecules . Dyngo-4a’s localization and accumulation within cells are influenced by its binding to dynamin and other cellular components . This compound’s transport and distribution are crucial for its effectiveness in inhibiting dynamin and modulating cellular processes.
Subcellular Localization
Dyngo-4a’s subcellular localization is primarily associated with its interaction with dynamin and the inhibition of clathrin-mediated endocytosis . It localizes to areas where dynamin is active, such as the plasma membrane and endocytic vesicles . Dyngo-4a’s activity and function are influenced by its localization within specific cellular compartments, affecting processes such as vesicle formation and receptor internalization . The compound’s targeting signals and post-translational modifications may also play a role in directing it to specific subcellular locations .
Preparation Methods
Dyngo-4a can be synthesized using synthetic routes similar to Dynasore. The compound’s chemical structure is shown below:
Hydroxy Dynasore (Dyngo-4a)
!Hydroxy Dynasore
Chemical Reactions Analysis
Dyngo-4a undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Dyngo-4a can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Dyngo-4a may undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Major products formed from these reactions include modified derivatives of Dyngo-4a, which can be explored further in research studies.
Scientific Research Applications
Dyngo-4a finds applications across various scientific domains:
Chemistry: Used as a tool to study endocytosis and vesicle trafficking.
Biology: Investigated for its impact on cellular processes and membrane dynamics.
Medicine: Explored for potential therapeutic applications, especially related to neurodegenerative diseases.
Industry: May have applications in drug delivery systems and nanotechnology.
Comparison with Similar Compounds
Dyngo-4a stands out due to its improved potency and low cytotoxicity compared to other dynamin inhibitors. Similar compounds include Dynasore itself (HY-15304) and related analogs.
Properties
CAS No. |
1256493-34-1 |
|---|---|
Molecular Formula |
C18H14N2O5 |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-hydroxy-N-[(Z)-(2,4,5-trihydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O5/c21-14-8-17(24)16(23)7-12(14)9-19-20-18(25)13-5-10-3-1-2-4-11(10)6-15(13)22/h1-9,21-24H,(H,20,25)/b19-9- |
InChI Key |
UAXHPUSKEWEOAP-OCKHKDLRSA-N |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC(=C(C=C3O)O)O)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC(=C(C=C3O)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dyngo-4a; Dyngo 4a; Dyngo4a; Hydroxy Dynasore; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[5-[[4-[4-(Dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-1-[2-[4-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperazin-1-yl]ethyl]-3-(3-naphthalen-1-yloxypropyl)indole-2-carboxylic acid](/img/structure/B607153.png)











